BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide: Pharmacological
Properties of Clofutriben

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Clofutriben

Cat. No.: B605633

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofutriben (formerly known as SPI-62 or ASP3662) is a potent, selective, and orally
bioavailable small molecule inhibitor of 113-hydroxysteroid dehydrogenase type 1 (113-HSD1).
This enzyme is responsible for the intracellular conversion of inactive cortisone to the active
glucocorticoid, cortisol. By inhibiting 113-HSD1, Clofutriben effectively reduces intracellular
cortisol levels in target tissues, offering a promising therapeutic approach for a range of
conditions characterized by glucocorticoid excess. This technical guide provides a
comprehensive overview of the pharmacological properties of Clofutriben, including its
mechanism of action, pharmacokinetics, and clinical and preclinical findings. Detailed
experimental protocols and quantitative data are presented to support further research and
development efforts.

Introduction

Excess glucocorticoid activity is implicated in the pathophysiology of numerous diseases,
including Cushing's syndrome, autonomous cortisol secretion, and Polymyalgia Rheumatica
(PMR), and contributes to the adverse effects of therapeutic glucocorticoid administration. The
enzyme 113-HSD1 plays a crucial role in amplifying glucocorticoid action at the tissue level by
regenerating active cortisol from circulating inactive cortisone. Tissues with high expression of
11B-HSD1, such as the liver, adipose tissue, and brain, are particularly susceptible to the
effects of excess intracellular cortisol.
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Clofutriben is a novel therapeutic agent designed to specifically target and inhibit 113-HSD1.
Its high potency and selectivity offer the potential to mitigate the detrimental effects of
glucocorticoid excess while minimizing off-target effects. This document synthesizes the current
knowledge on the pharmacological properties of Clofutriben, drawing from preclinical studies
and clinical trials.

Mechanism of Action

Clofutriben's primary mechanism of action is the potent and selective inhibition of the 11[3-
HSD1 enzyme. This inhibition prevents the conversion of cortisone to cortisol within target
cells, thereby reducing the local concentration of active glucocorticoids and their subsequent
activation of glucocorticoid receptors (GR).

Signaling Pathway

The inhibition of 113-HSD1 by Clofutriben initiates a cascade of downstream effects. By
reducing intracellular cortisol, Clofutriben modulates the expression of glucocorticoid-
responsive genes, leading to improvements in metabolic parameters and a reduction in
inflammatory responses. Recent evidence also suggests a potential interplay between
glucocorticoid signaling and the Epidermal Growth Factor Receptor (EGFR) pathway, which
may be indirectly influenced by 113-HSD1 inhibition.
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Mechanism of action of Clofutriben.
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Pharmacological Data

In Vitro Potency

Parameter Value Reference

Ki (human 11p-HSD1) 5.3nM [1]

No publicly available data for IC50 or EC50 values were found at the time of this review.

Pharmacokinetics

Clofutriben exhibits complex and nonlinear pharmacokinetics, which is attributed to target-
mediated drug disposition (TMDD). This phenomenon involves the high-affinity binding of the
drug to its pharmacological target, 113-HSD1, influencing its distribution and clearance.
Pharmacokinetic studies support a once-daily oral dosing regimen.[2]

Preclinical Data

Preclinical studies in mouse models have demonstrated the potential of Clofutriben to mitigate
the adverse effects of exogenous corticosteroid administration. These studies have shown that
Clofutriben can prevent increases in food consumption, body weight gain, skin atrophy, insulin
resistance, and skeletal myoatrophy, and improve grip strength in a dose-dependent manner.

Clinical Data

The Phase Il RESCUE (NCT05307328) trial evaluated the efficacy and safety of Clofutriben in
patients with ACTH-dependent Cushing's syndrome. The key findings from this study are
summarized below.
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. Clofutriben (6
Endpoint Placebo Reference
mgl/day)

Primary Endpoint

Mean Urinary
Cortisol/Cortisone
Metabolite Ratio (at
Week 6)

0.21 + 0.091 2.01 + 0.263 [3][4]

Key Secondary
Endpoints (at Week 6)

HbAlc Reduction -0.6% -0.2% [3]

Systolic Blood
-8 mmHg -3 mmHg [3]
Pressure Decrease

LDL Cholesterol
-25 mg/dL +29 mg/dL [3]
Change

Osteocalcin Increase +6 mg/L +0.1 mg/L [3]

Normalization of
Urinary Free Cortisol 3 of 8 patients
(>1.5x ULN at (37.5%)

baseline)

0 of 6 patients (0%) [3][4]

Reduction in
Concomitant )

o 4 patients - [3][4]
Medications for Type

2 Diabetes

Reduction in
Concomitant _

o 4 patients - [3114]
Medications for

Hypertension

Interim results from the RESCUE trial also indicated that over 60% of patients treated with
Clofutriben experienced normalization of urine free cortisol levels.[5] Importantly, the treatment
was well-tolerated, with no evidence of adrenal insufficiency.[3]
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Experimental Protocols
RESCUE Phase Il Clinical Trial (NCT05307328)

Objective: To evaluate the pharmacologic effect, efficacy, and safety of Clofutriben in subjects
with ACTH-dependent Cushing's syndrome.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, crossover study.

Patient Population: Adults with a documented diagnosis of ACTH-dependent Cushing's
syndrome (including Cushing's disease and ectopic ACTH secretion) and evidence of active
and consistent cortisol excess. Key comorbidities included type 2 diabetes, impaired glucose
tolerance, hypertension, hyperlipidemia, or osteopenia.

Treatment Regimen:

» Patients were randomized to receive either oral Clofutriben (6 mg/day) or a matching
placebo.

e The study involved two 12-week treatment periods in blinded sequences (e.g., Placebo-
Clofutriben-Clofutriben-Placebo or Clofutriben-Clofutriben-Placebo-Placebo), with each

letter representing a 6-week period.[3][4]

o Upon completion of the blinded phases, patients were offered open-label treatment with
Clofutriben.

Endpoints:

» Primary Endpoint: Urinary ratio of cortisol and cortisone metabolites at Week 6, serving as a
biomarker for hepatocellular 113-HSD1 activity.[3][4]

» Key Exploratory Endpoints (at Week 6):

o

Change in HbAlc in patients with type 2 diabetes.

[¢]

Change in systolic blood pressure.

[¢]

Change in LDL cholesterol.
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o Change in osteocalcin.

o Normalization of urinary free cortisol in patients with elevated baseline levels.[3][4]

-

RESCUE Phase Il Trial Workflow
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RESCUE Phase Il Trial Workflow.

Conclusion

Clofutriben is a promising, potent, and selective 113-HSD1 inhibitor with a well-defined
mechanism of action. By reducing intracellular cortisol levels, it has demonstrated the potential
to provide clinical benefits in conditions of glucocorticoid excess, such as Cushing's syndrome,
without causing adrenal insufficiency. The quantitative data from the RESCUE Phase Il trial are
encouraging and support the continued development of Clofutriben as a novel therapeutic
agent. Further research is warranted to fully elucidate its long-term efficacy and safety profile
and to explore its therapeutic potential in other glucocorticoid-mediated diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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